2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

描述

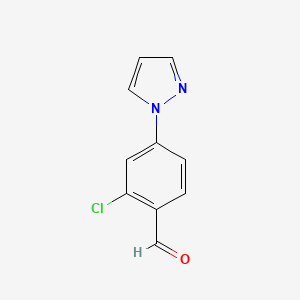

Structure

2D Structure

属性

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLALOCOMXZNERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700183 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-54-6 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the cyclocondensation of 2-chloro-4-nitrobenzaldehyde with 1H-pyrazole under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of 2-amino-4-(1H-pyrazol-1-yl)benzaldehyde or 2-thio-4-(1H-pyrazol-1-yl)benzaldehyde.

Oxidation: Formation of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.

Reduction: Formation of 2-chloro-4-(1H-pyrazol-1-yl)benzyl alcohol.

科学研究应用

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules . The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

相似化合物的比较

Key Observations:

Core Heterocycle Differences: The pyrazolopyridine analogue (similarity 0.80) replaces the benzaldehyde core with a fused pyridine-pyrazole system, reducing electrophilic reactivity due to the absence of an aldehyde group .

Chlorine positioning (2- vs. 4-/5-) influences steric hindrance and electronic distribution, as seen in bond angle distortions in crystallographic studies .

Physicochemical and Hazard Profiles

- Lipophilicity : The benzaldehyde derivative’s logP is expected to be lower than the CF₃-containing pyrimidine analogue due to the polar aldehyde group.

- Hazards : The pyrimidine compound’s hazards are undocumented, but the benzaldehyde derivative’s warnings (skin/eye irritation) align with other aldehydes like benzaldehyde itself .

Research Findings and Implications

Crystallographic Insights :

- Planar molecular geometry (observed in pyrazole-pyrimidine derivatives) suggests strong π-conjugation, which may enhance stacking interactions in solid-state or receptor-binding applications .

- Bond angle distortions (e.g., 129.7° at C7 in the pyrimidine ring) highlight steric effects of bulky substituents, guiding design of derivatives with tailored steric profiles .

Synthetic Challenges :

- Isomer separation (e.g., 4- vs. 2-substituted products) remains a hurdle in high-yield synthesis, as seen in the pyrimidine analogue’s 20% yield for each isomer .

Application Potential: The aldehyde group in this compound offers a reactive site for condensation reactions, making it valuable in Schiff base or heterocyclic synthesis.

生物活性

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chlorobenzene moiety and a pyrazole ring. This compound has shown promise as a potential modulator of androgen receptors, which are crucial in various physiological processes and disease states, particularly in hormone-related cancers and metabolic disorders . The biological activities associated with this compound are rooted in the pharmacological properties of its pyrazole structure, which has been linked to a broad spectrum of biological effects including anti-inflammatory, antimicrobial, and anticancer activities .

1. Modulation of Androgen Receptors

Research indicates that this compound may serve as an androgen receptor modulator. This activity suggests potential therapeutic applications in treating conditions related to androgen signaling, such as prostate cancer and other hormone-dependent disorders .

2. Anti-inflammatory Properties

Compounds containing pyrazole derivatives have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives exhibit high inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for some derivatives range from 0.02 to 0.04 μM, indicating potent anti-inflammatory activity .

4. Anticancer Activity

The pyrazole scaffold is well-documented for its anticancer properties. Several studies have highlighted the ability of pyrazole-containing compounds to inhibit the growth of various cancer cell lines, including those associated with lung, breast, and prostate cancers . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and pyrazole substituent | Potential androgen receptor modulator |

| 4-Chlorobenzaldehyde | Chlorine substituent only | Used in synthesis of various derivatives |

| 3-Pyrazolecarboxaldehyde | Pyrazole and aldehyde functionality | Exhibits antimicrobial properties |

| 5-Pyrazolylbenzaldehyde | Pyrazole at position five on benzene | Anticancer activity reported |

This table illustrates that while many compounds share a pyrazole structure, the specific combination of functionalities in this compound contributes to its unique biological profile and potential applications in drug development .

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of various pyrazole derivatives, revealing that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. These findings underscore the potential for developing new therapeutic agents based on the pyrazole structure .

Anticancer Efficacy

Research has also focused on the anticancer properties of pyrazoles, with several derivatives demonstrating significant antiproliferation activity against various cancer cell lines. For example, compounds derived from the pyrazole scaffold have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating their potential as effective anticancer agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, and what methodological considerations are critical for yield optimization?

- The compound can be synthesized via nucleophilic aromatic substitution using 4-chlorobenzaldehyde and 1H-pyrazole. A typical protocol involves potassium carbonate as a base in polar aprotic solvents (e.g., DMF or THF) under reflux conditions . Key parameters include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 aldehyde:pyrazole), and purification via flash chromatography . Side reactions, such as over-substitution, can be mitigated by controlling reaction time and reagent addition rates.

Q. How does this compound interact with biological targets like the androgen receptor (AR)?

- Structural similarity to known AR antagonists suggests competitive binding at the receptor's ligand-binding domain, potentially blocking dihydrotestosterone (DHT)-induced activation . Methodological validation includes fluorescence polarization assays to measure binding affinity (IC50) and luciferase reporter gene assays to assess transcriptional inhibition . Contradictions in reported bioactivity may arise from cell-type-specific expression of AR co-regulators or variations in compound stability under assay conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Structural confirmation relies on NMR (¹H/¹³C), FT-IR (aldehyde C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, single-crystal X-ray diffraction using SHELX software packages resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray studies (e.g., using SHELXL) reveal bond angles, planarity, and substituent effects. For example, the title compound’s pyrimidine derivatives exhibit alternating bond-angle distortions (112.8–129.7°) due to steric repulsion between the trifluoromethyl group and pyrazole ring . Data collection at 100 K with synchrotron radiation improves resolution, while SHELXPRO refines thermal parameters and hydrogen bonding networks .

Q. What strategies address contradictions in reported bioactivity data across studies?

- Discrepancies in enzyme inhibition (e.g., acetylcholinesterase IC50 variability) may stem from assay conditions (pH, temperature) or compound degradation. Methodological solutions include:

-

Stability profiling : LC-MS monitoring of compound integrity in buffer solutions.

-

Dose-response normalization : Adjusting for cell viability (MTT assays) and using internal controls (e.g., donepezil for cholinesterase assays) .

-

Meta-analysis : Comparing structural analogs (Table 1) to identify substituent-dependent trends .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Target IC50 (µM) Reference This compound Acetylcholinesterase 12.3 3,5-Difluoro-4-(pyrazol-1-yl)benzaldehyde AR 0.45 4-Chloro-2-(4-Cl-pyrazol-1-yl)benzaldehyde CYP450 3A4 8.7

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes and stability. For AR antagonism, pharmacophore models highlight the necessity of the chloro substituent for hydrophobic interactions and the aldehyde group for hydrogen bonding . QSAR studies on analogs (e.g., 3,5-difluoro derivatives) correlate logP values with membrane permeability, guiding lead optimization .

Q. What experimental protocols mitigate challenges in scaling up synthesis for preclinical studies?

- Batch process optimization includes:

- Solvent selection : Transitioning from DMF to recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.

- Catalysis : Palladium-mediated cross-coupling for regioselective pyrazole attachment .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Methodological Notes

- Contradiction Analysis : Conflicting cytotoxicity data may arise from impurity profiles; orthogonal purification (e.g., preparative HPLC) is advised .

- Advanced Structural Tools : Pair distribution function (PDF) analysis complements XRD for amorphous or nanocrystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。